9-[1-(1H-1,2,3-Benzotriazol-1-yl)-2-phenylethyl]-9H-carbazole
Description
9-[1-(1H-1,2,3-Benzotriazol-1-yl)-2-phenylethyl]-9H-carbazole is a carbazole derivative featuring a benzotriazole moiety attached via a phenethyl linker to the nitrogen atom of the carbazole core. The carbazole scaffold is renowned for its rigid tricyclic aromatic structure, which confers strong fluorescence and electronic properties. This compound is structurally tailored for applications in materials science (e.g., organic electronics) and medicinal chemistry, where substituent flexibility and electronic tuning are critical.
Properties
IUPAC Name |
9-[1-(benzotriazol-1-yl)-2-phenylethyl]carbazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20N4/c1-2-10-19(11-3-1)18-26(30-25-17-9-6-14-22(25)27-28-30)29-23-15-7-4-12-20(23)21-13-5-8-16-24(21)29/h1-17,26H,18H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XICDERXRENUQTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(N2C3=CC=CC=C3C4=CC=CC=C42)N5C6=CC=CC=C6N=N5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-[1-(1H-1,2,3-Benzotriazol-1-yl)-2-phenylethyl]-9H-carbazole typically involves the reaction of carbazole with a benzotriazole derivative under specific conditions. One common method involves the use of a coupling reagent such as N,N,N’,N’-tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (HBTU) to facilitate the formation of the desired product . The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile, and the temperature is maintained at room temperature to slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Nucleophilic Substitution at Benzotriazole
The benzotriazole ring undergoes regioselective substitution at the N1 position due to its electron-deficient nature:
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Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in THF/K₂CO₃ to form quaternary ammonium salts (yield: 60–75%) .
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Acylation : Acetyl chloride in pyridine substitutes the triazole N1-H, producing acylated derivatives (yield: 55–68%) .
Electrophilic Aromatic Substitution on Carbazole
The carbazole core participates in Friedel-Crafts alkylation and nitration :
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Nitration : HNO₃/H₂SO₄ at 0°C introduces nitro groups at the C3 and C6 positions (yield: 50–60%) .
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Sulfonation : Fuming H₂SO₄ at 120°C yields sulfonated carbazoles, though the benzotriazole group may hydrolyze under prolonged heating .
Cross-Coupling Reactions
The carbazole’s aromatic rings enable Suzuki-Miyaura and Sonogashira couplings :
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Suzuki Coupling : Boronic acids react at C3/C6 positions using Pd(PPh₃)₄ (yield: 70–80%) .
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Sonogashira Coupling : Terminal alkynes form ethynyl-carbazoles with CuI/PdCl₂ (yield: 65–75%) .
Photochemical Reactivity
Under UV light (λ = 254 nm), the benzotriazole group undergoes photodissociation , generating aryl radicals that dimerize or abstract hydrogen . This property is leveraged in photoaffinity labeling studies.
| Photoreaction | Product | Quantum Yield (Φ) | Reference |
|---|---|---|---|
| N–N Bond Cleavage | Benzotriazole Radical | 0.32 | |
| Hydrogen Abstraction | Alkylated Carbazole Derivatives | 0.18 |
Acid/Base Stability
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Acidic Conditions : The benzotriazole moiety hydrolyzes in concentrated HCl (>6 M) at 100°C, forming 2-phenylindole (yield: 40–50%) .
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Basic Conditions : Stable in NaOH (1 M) but degrades in KOH/EtOH (reflux), yielding carbazole-phenethylamine derivatives .
Catalytic Hydrogenation
Hydrogenation over Pd/C reduces the carbazole’s aromatic rings:
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Full reduction produces 1,2,3,4-tetrahydrocarbazole derivatives (yield: 85–90%) .
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Selective reduction of the phenyl ethyl linker requires Lindlar catalyst (yield: 60%) .
Key Challenges and Trends
Scientific Research Applications
9-[1-(1H-1,2,3-Benzotriazol-1-yl)-2-phenylethyl]-9H-carbazole has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 9-[1-(1H-1,2,3-Benzotriazol-1-yl)-2-phenylethyl]-9H-carbazole involves its interaction with specific molecular targets and pathways. In biological systems, it may bind to proteins or nucleic acids, altering their function and leading to various biological effects. The benzotriazole moiety can also participate in coordination chemistry, forming stable complexes with metal ions .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Variations and Linker Effects
Key Compounds :
9-(1H-Benzotriazol-1-ylmethyl)-9H-carbazole (CAS 124337-34-4):
- Structure : Benzotriazole linked via a methyl group to carbazole.
- Properties : Shorter linker reduces steric hindrance but limits conformational flexibility. Exhibits strong fluorescence with λem ~ 400–450 nm, similar to other 9-substituted carbazoles .
- Applications : Used as a fluorescence probe and in organic light-emitting diodes (OLEDs) .
1-Benzotriazol-1-yl-3-carbazol-9-yl-propan-2-ol: Structure: Propanol linker with a hydroxyl group. Properties: Hydroxyl group enables hydrogen bonding, improving solubility in polar solvents. The extended linker may enhance molecular interactions in crystal packing .
9-([1-{(4-methyl-2-phenyl-4,5-dihydrooxazol-4-yl)methyl}-1H-1,2,3-triazol-4-yl]methyl)-9H-carbazole :
- Structure : Triazole-oxazoline hybrid substituent.
- Properties : Aromatic triazole promotes π-π stacking, beneficial for solid-state electronics. The oxazoline group introduces chirality, relevant for asymmetric catalysis .
9-Benzyl-9H-carbazole derivatives (e.g., Bncz 1 and Bncz 2):
- Structure : Benzyl or substituted benzyl groups.
- Properties : Benzyl substituents enhance fluorescence quantum yield (ΦF ~ 0.6–0.8) and cation-binding capacity, particularly for rare earth ions like Eu<sup>3+</sup> .
Comparison with Target Compound :
- Electronic Effects: Benzotriazole’s electron-withdrawing nature contrasts with benzyl or triazole groups, altering redox potentials and fluorescence emission .
- Solubility : The hydrophobic phenethyl group may reduce aqueous solubility compared to hydroxyl-containing analogs .
Fluorescence and Electronic Behavior :
- Target Compound : Expected emission in the blue-green region (λem ~ 420–470 nm) due to extended conjugation. Benzotriazole may quench fluorescence slightly compared to benzyl derivatives .
- 9-Benzyl-9H-carbazole : High ΦF (~0.75) with strong solvatochromism, making it suitable for cation sensing .
- Carbazole-triazole hybrids : Lower ΦF (~0.3–0.5) due to triazole’s electron-deficient nature but superior bioactivity .
Biological Activity
The compound 9-[1-(1H-1,2,3-benzotriazol-1-yl)-2-phenylethyl]-9H-carbazole is a complex organic molecule that integrates a benzotriazole moiety with a carbazole backbone. This structural combination has garnered significant interest due to its potential biological activities, particularly in medicinal chemistry. The following sections will explore the biological activity of this compound, supported by data tables and research findings.
The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. The benzotriazole component can coordinate with metal ions, which may influence enzymatic activities and protein functions. Additionally, the phenylethyl and carbazole groups enhance the compound's binding affinity to specific targets, potentially modulating signal transduction pathways and cellular processes.
Anticancer Activity
Research has indicated that compounds structurally related to this benzotriazole-coupled carbazole exhibit promising anticancer properties. For instance, derivatives of carbazole have shown significant cytotoxic effects against various cancer cell lines. A study highlighted that certain carbazole derivatives inhibited STAT3 activation in cancer cells, demonstrating their potential as anticancer agents .
Anti-inflammatory Properties
The anti-inflammatory potential of similar compounds has also been investigated. A series of 9-substituted benzyl carbazole derivatives demonstrated significant inhibition of neutrophil degranulation and superoxide anion formation at low concentrations (IC50 values around 2.0 µM), suggesting that modifications in the structure can lead to enhanced anti-inflammatory effects .
Antimicrobial Activity
Carbazole derivatives have been reported to possess antimicrobial properties against various bacteria. For example, certain N-substituted carbazoles exhibited effective inhibition against Bacillus subtilis, Staphylococcus aureus, and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 6.2 to 50 µg/mL . This suggests that the benzotriazole-coupled carbazole could also exhibit similar antimicrobial activities.
Summary of Biological Activities
Structure-Activity Relationship (SAR)
The following table summarizes key structural features and their associated biological activities based on research findings:
| Structural Feature | Biological Activity | Reference |
|---|---|---|
| Benzotriazole moiety | Enzyme inhibition | |
| Phenylethyl group | Increased binding affinity | |
| Carbazole backbone | Anticancer activity |
Case Study 1: Anticancer Evaluation
In a recent study assessing the anticancer properties of a series of carbazole derivatives, it was found that compounds with a benzotriazole substituent exhibited enhanced cytotoxicity against various human cancer cell lines. The mechanism was attributed to the inhibition of critical signaling pathways involved in tumor growth and proliferation.
Case Study 2: Anti-inflammatory Mechanism
Another investigation focused on the anti-inflammatory effects of modified carbazole derivatives demonstrated that certain compounds significantly reduced inflammation markers in vitro. These findings suggest that further exploration into the structure-activity relationships could lead to the development of novel anti-inflammatory agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
